(-)-Gallocatechin gallate

Catalog No.
S528658
CAS No.
4233-96-9
M.F
C22H18O11
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Gallocatechin gallate

CAS Number

4233-96-9

Product Name

(-)-Gallocatechin gallate

IUPAC Name

[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O11

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1

InChI Key

WMBWREPUVVBILR-NQIIRXRSSA-N

SMILES

O=C(O[C@H]1[C@H](C2=CC(O)=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C3C1)C4=CC(O)=C(O)C(O)=C4

Solubility

Soluble in DMSO

Synonyms

(-)-Gallocatechol gallate; CCRIS 9286; CCRIS9286; CCRIS-9286

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Description

The exact mass of the compound (-)-Gallocatechin gallate is 458.0849 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Gallocatechin gallate (GCG) is a type of catechin, a naturally occurring polyphenol found in various plants, including green tea PubChem: Gallocatechin gallate | C22H18O11 | CID 5276890: . While less abundant than its close relative epigallocatechin gallate (EGCG), GCG has gained interest in scientific research due to its potential health benefits. Here's a breakdown of its current areas of exploration:

Potential Cholesterol-Lowering Effects

Studies suggest that GCG might play a role in reducing cholesterol absorption. One study observed that high-temperature treatment of green tea, which can convert EGCG to GCG, resulted in even lower dietary cholesterol absorption compared to EGCG alone [3].

Source

Epigallocatechin gallate - Wikipedia 3:

Antimicrobial Activity

Research indicates that GCG possesses antimicrobial properties. A study demonstrated that both EGCG and GCG found in green tea catechins could inhibit the release of toxins from a strain of E. coli bacteria [5].

Source

Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7 - PubMed 5:

(-)-Gallocatechin gallate is the ester formed from gallocatechin and gallic acid. It is classified as a type of catechin, which are polyphenolic compounds known for their antioxidant properties. Structurally, it is an epimer of epigallocatechin gallate, differing in the configuration around the carbon atom at position 3 of the flavanol structure . This unique configuration influences its biological activity and chemical behavior.

  • Antioxidant activity: The hydroxyl groups might scavenge free radicals, protecting cells from oxidative damage [].
  • Cholesterol absorption inhibition: Studies suggest GCG might be even more effective than EGCG in reducing dietary cholesterol absorption [].

There's limited data on the specific safety profile of GCG. Generally, catechins are considered relatively safe for consumption in moderate amounts found in food sources like green tea []. However, high doses from concentrated supplements might cause side effects like nausea and liver problems [].

The chemical structure of (-)-gallocatechin gallate allows it to participate in various reactions, particularly under high-temperature conditions where epimerization can occur, converting it to epigallocatechin gallate. This transformation can impact the compound's efficacy in reducing dietary cholesterol absorption . Additionally, the presence of hydroxyl groups makes it reactive towards oxidative agents, enhancing its antioxidant capabilities.

(-)-Gallocatechin gallate exhibits significant biological activities:

  • Antioxidant Effects: It helps neutralize free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Properties: Research indicates that it may reduce inflammation markers, contributing to its potential in preventing chronic diseases .
  • Anticancer Potential: Preliminary studies suggest that (-)-gallocatechin gallate may inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Several methods exist for synthesizing (-)-gallocatechin gallate:

  • Natural Extraction: It can be extracted from green tea leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis involves the esterification of gallocatechin with gallic acid under controlled conditions to yield (-)-gallocatechin gallate .
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce this compound more sustainably.

The applications of (-)-gallocatechin gallate are diverse:

  • Nutraceuticals: It is incorporated into dietary supplements due to its health-promoting properties.
  • Cosmetics: Its antioxidant properties make it a popular ingredient in skincare products aimed at reducing skin aging.
  • Food Industry: Used as a natural preservative due to its antimicrobial effects and ability to prolong shelf life.

Several compounds share structural similarities with (-)-gallocatechin gallate. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
Epigallocatechin gallateHighMore abundant in green tea; stronger antioxidant activity .
CatechinModerateLacks the gallic acid moiety; less potent in cholesterol reduction .
ProcyanidinsModerateLarger oligomeric structures; different health benefits related to cardiovascular health .

(-)-Gallocatechin gallate stands out due to its specific structural characteristics and unique biological activities that differentiate it from other catechins. Its potential health benefits continue to be a focal point for ongoing research, particularly in nutraceutical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Exact Mass

458.0849

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IRW3C4Y31Q

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4233-96-9

Wikipedia

(-)-gallocatechin gallate
Gallocatechin gallate

Dates

Modify: 2023-08-15
1: Unno T, Matsumoto Y, Yamamoto Y. Gallated form of tea catechin, not nongallated form, increases fecal starch excretion in rats. J Nutr Sci Vitaminol (Tokyo). 2012;58(1):45-9. PubMed PMID: 23007066.
2: Park JH, Jin JY, Baek WK, Park SH, Sung HY, Kim YK, Lee J, Song DK. Ambivalent role of gallated catechins in glucose tolerance in humans: a novel insight into non-absorbable gallated catechin-derived inhibitors of glucose absorption. J Physiol Pharmacol. 2009 Dec;60(4):101-9. PubMed PMID: 20065503.
3: Ghosh S, Pandey NK, Dasgupta S. (-)-Epicatechin gallate prevents alkali-salt mediated fibrillogenesis of hen egg white lysozyme. Int J Biol Macromol. 2013 Mar;54:90-8. doi: 10.1016/j.ijbiomac.2012.11.031. Epub 2012 Dec 5. PubMed PMID: 23219698.
4: Margina D, Ilie M, Manda G, Neagoe I, Mocanu M, Ionescu D, Gradinaru D, Ganea C. Quercetin and epigallocatechin gallate effects on the cell membranes biophysical properties correlate with their antioxidant potential. Gen Physiol Biophys. 2012 Mar;31(1):47-55. doi: 10.4149/gpb_2012_005. PubMed PMID: 22447830.
5: Takagaki A, Nanjo F. Effects of Metabolites Produced from (-)-Epigallocatechin Gallate by Rat Intestinal Bacteria on Angiotensin I-Converting Enzyme Activity and Blood Pressure in Spontaneously Hypertensive Rats. J Agric Food Chem. 2015 Sep 23;63(37):8262-6. doi: 10.1021/acs.jafc.5b03676. Epub 2015 Sep 11. PubMed PMID: 26323573.
6: Mocanu MM, Ganea C, Georgescu L, Váradi T, Shrestha D, Baran I, Katona E, Nagy P, Szöllősi J. Epigallocatechin 3-O-gallate induces 67 kDa laminin receptor-mediated cell death accompanied by downregulation of ErbB proteins and altered lipid raft clustering in mammary and epidermoid carcinoma cells. J Nat Prod. 2014 Feb 28;77(2):250-7. doi: 10.1021/np4007712. Epub 2014 Jan 23. PubMed PMID: 24456004.
7: Kaneko YK, Takii M, Kojima Y, Yokosawa H, Ishikawa T. Structure-dependent inhibitory effects of green tea catechins on insulin secretion from pancreatic β-cells. Biol Pharm Bull. 2015;38(3):476-81. doi: 10.1248/bpb.b14-00789. PubMed PMID: 25757931.
8: Li S, Hattori T, Kodama EN. Epigallocatechin gallate inhibits the HIV reverse transcription step. Antivir Chem Chemother. 2011 Jul 4;21(6):239-43. doi: 10.3851/IMP1774. PubMed PMID: 21730371.
9: Lee EJ, Lee JH, Jin L, Jin OS, Shin YC, Sang JO, Lee J, Hyon SH, Han DW. Hyaluronic acid/poly(lactic-co-glycolic acid) core/shell fiber meshes loaded with epigallocatechin-3-O-gallate as skin tissue engineering scaffolds. J Nanosci Nanotechnol. 2014 Nov;14(11):8458-63. PubMed PMID: 25958546.
10: Yoshino S, Mitoma T, Tsuruta K, Todo H, Sugibayashi K. Effect of emulsification on the skin permeation and UV protection of catechin. Pharm Dev Technol. 2014 Jun;19(4):395-400. doi: 10.3109/10837450.2013.788512. Epub 2013 May 2. PubMed PMID: 23639253.
11: Ochiai H, Takeda K, Soeda S, Tahara Y, Takenaka H, Abe K, Hayashi Y, Noguchi S, Inoue M, Schwarz S, Schwarz W, Kawamura M. Epigallocatechin-3-gallate is an inhibitor of Na+, K(+)-ATPase by favoring the E1 conformation. Biochem Pharmacol. 2009 Oct 15;78(8):1069-74. doi: 10.1016/j.bcp.2009.06.007. Epub 2009 Jun 17. PubMed PMID: 19539611.
12: Ishii T, Ichikawa T, Minoda K, Kusaka K, Ito S, Suzuki Y, Akagawa M, Mochizuki K, Goda T, Nakayama T. Human serum albumin as an antioxidant in the oxidation of (-)-epigallocatechin gallate: participation of reversible covalent binding for interaction and stabilization. Biosci Biotechnol Biochem. 2011;75(1):100-6. Epub 2011 Jan 7. PubMed PMID: 21228463.
13: Lee MJ, Maliakal P, Chen L, Meng X, Bondoc FY, Prabhu S, Lambert G, Mohr S, Yang CS. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability. Cancer Epidemiol Biomarkers Prev. 2002 Oct;11(10 Pt 1):1025-32. PubMed PMID: 12376503.
14: Matsuo Y, Okuda K, Morikawa H, Oowatashi R, Saito Y, Tanaka T. Stereochemistry of the Black Tea Pigments Theacitrins A and C. J Nat Prod. 2016 Jan 22;79(1):189-95. doi: 10.1021/acs.jnatprod.5b00832. Epub 2015 Dec 21. PubMed PMID: 26689950.
15: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.
16: Zhang YN, Yin JF, Chen JX, Wang F, Du QZ, Jiang YW, Xu YQ. Improving the sweet aftertaste of green tea infusion with tannase. Food Chem. 2016 Feb 1;192:470-6. doi: 10.1016/j.foodchem.2015.07.046. Epub 2015 Jul 10. PubMed PMID: 26304374.
17: Cui HF, Sang XF, Zhu R, Sun ZX. [Characteristic Chromatograms Analysis and Simultaneous Determination of Six Marker Components in Xinnaojian Capsules]. Zhong Yao Cai. 2015 Nov;38(11):2394-8. Chinese. PubMed PMID: 27356393.
18: Takagaki A, Nanjo F. Metabolism of (-)-epigallocatechin gallate by rat intestinal flora. J Agric Food Chem. 2010 Jan 27;58(2):1313-21. doi: 10.1021/jf903375s. PubMed PMID: 20043675.
19: Ikeda H, Moriwaki H, Yukawa M, Iwase Y, Aki H. [Mechanism of interaction between risperidone and tea catechin(1)complex formation of risperidone with epigallocatechin gallate]. Yakugaku Zasshi. 2010 Nov;130(11):1589-95. Japanese. PubMed PMID: 21048420.
20: Takechi R, Alfonso H, Hiramatsu N, Ishisaka A, Tanaka A, Tan L, Lee AH. Elevated plasma and urinary concentrations of green tea catechins associated with improved plasma lipid profile in healthy Japanese women. Nutr Res. 2016 Mar;36(3):220-6. doi: 10.1016/j.nutres.2015.11.010. Epub 2015 Nov 18. PubMed PMID: 26923508.

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